
n-(3-Bromophenyl)-3-oxobutanamide
Übersicht
Beschreibung
n-(3-Bromophenyl)-3-oxobutanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-oxobutanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromophenyl)-3-oxobutanamide typically involves the reaction of 3-bromobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-Bromophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide or thiolates.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with different substituents on the phenyl ring.
Reduction Reactions: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3-oxobutanamide have shown promising results in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting that N-(3-Bromophenyl)-3-oxobutanamide could be a lead compound for further development .
Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 5.0 | VEGFR-2 inhibition |
Derivative A | MCF-7 | 4.5 | Induces apoptosis |
Derivative B | A549 | 6.2 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance its efficacy against specific pathogens .
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Structure-Based Drug Design
Advancements in structure-based drug design have facilitated the optimization of this compound derivatives. Molecular docking studies reveal that specific modifications can improve binding affinity to target proteins involved in disease pathways, particularly in cancer and infectious diseases .
Case Study: Molecular Docking Analysis
A recent study utilized molecular docking to assess the binding interactions of this compound with VEGFR-2 and other kinases, demonstrating effective binding modes that correlate with observed biological activity .
Conclusion and Future Directions
The applications of this compound are diverse and promising, particularly in the fields of oncology and antimicrobial research. Ongoing studies focusing on SAR, molecular docking, and biological evaluations are crucial for advancing this compound towards clinical relevance.
Future research should prioritize:
- In vivo studies to validate efficacy and safety.
- Exploration of combination therapies with existing anticancer drugs.
- Development of formulations for improved bioavailability.
By leveraging its unique chemical properties and biological activities, this compound holds potential as a valuable asset in drug discovery and development.
Wirkmechanismus
The mechanism of action of n-(3-Bromophenyl)-3-oxobutanamide and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonyl group can influence the binding affinity and specificity of the compound towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- n-(3-Fluorophenyl)-3-oxobutanamide
- n-(3-Chlorophenyl)-3-oxobutanamide
- n-(3-Iodophenyl)-3-oxobutanamide
Uniqueness: n-(3-Bromophenyl)-3-oxobutanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its fluorine, chlorine, and iodine analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a distinct and valuable compound in various research and industrial applications.
Biologische Aktivität
N-(3-Bromophenyl)-3-oxobutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
This compound has the molecular formula and features a bromine atom on the phenyl ring, which plays a crucial role in its reactivity and biological interactions. The compound can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, which can lead to the formation of new derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzymatic Inhibition : The compound has been shown to inhibit the activity of enzymes such as urease, which is involved in the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt metabolic pathways essential for bacterial growth.
- Fatty Acid Synthesis Pathway : It targets enoyl-[acyl-carrier-protein] reductase (NADH), disrupting fatty acid synthesis, which is critical for cellular proliferation.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it has shown promising results:
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various human tumor cell lines. Results indicate that:
- Selective Cytotoxicity : Certain derivatives exhibit tumor cell-specific cytotoxicity without significantly affecting normal cells. This selectivity is critical for developing anticancer therapies .
- Dose-Dependent Effects : In laboratory settings, increasing concentrations of the compound led to a concentration-dependent decline in cell viability in mouse fibroblast 3T3 cells, indicating potential cytotoxic effects at higher doses .
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibits urease activity in vitro, with implications for treating infections caused by urease-producing bacteria. The inhibition was characterized as non-competitive, altering enzyme conformation and reducing activity.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Mtb and other pathogens, revealing that modifications to the phenyl ring structure can significantly enhance antimicrobial potency. For instance, compounds with ortho-substitutions showed improved efficacy compared to meta or para substitutions .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFOIHPOUSQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976321 | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61579-06-4, 6085-25-2 | |
Record name | 61579-06-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-bromophenyl)-3-oxobutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.